6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione 6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 90565-74-5
VCID: VC3025511
InChI: InChI=1S/C9H14N2O2/c1-8(2)4-3-5-9(8)6(12)10-7(13)11-9/h3-5H2,1-2H3,(H2,10,11,12,13)
SMILES: CC1(CCCC12C(=O)NC(=O)N2)C
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione

CAS No.: 90565-74-5

Cat. No.: VC3025511

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione - 90565-74-5

Specification

CAS No. 90565-74-5
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name 9,9-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Standard InChI InChI=1S/C9H14N2O2/c1-8(2)4-3-5-9(8)6(12)10-7(13)11-9/h3-5H2,1-2H3,(H2,10,11,12,13)
Standard InChI Key NTIBUKKLSXENLG-UHFFFAOYSA-N
SMILES CC1(CCCC12C(=O)NC(=O)N2)C
Canonical SMILES CC1(CCCC12C(=O)NC(=O)N2)C

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Stereochemical Features

The compound’s defining feature is its spiro[4.4]nonane system, where two rings—a diazepine (1,3-diazepine-2,4-dione) and a cyclohexane—share a single quaternary carbon atom at position 6. X-ray crystallography and computational models confirm that the spiro junction imposes a distorted boat conformation on the diazepine ring, while the cyclohexane adopts a chair-like geometry . This arrangement creates three distinct stereochemical environments:

  • Axial methyl groups at C6 stabilize the spiro center through steric hindrance, reducing ring puckering dynamics .

  • Planar diketone moieties at positions 2 and 4 enable hydrogen bonding with biological targets, as evidenced by molecular docking studies .

The IUPAC name, 9,9-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione, reflects this connectivity, with the "9,9-dimethyl" designation specifying the geminal methyl substituents on the cyclohexane ring .

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorptions at 1745 cm⁻¹ (C=O stretching) and 1680 cm⁻¹ (amide C-N) confirm the diketone structure .

  • ¹H NMR: Distinct signals include a singlet at δ 1.28 ppm (6H, C6 methyl groups) and multiplet resonances between δ 3.45–3.62 ppm (methylene protons adjacent to the spiro center) .

Comparative Analysis with Structural Analogues

Replacing the 6,6-dimethyl groups with other substituents significantly alters physicochemical properties. For example, 6-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 90434-66-5) exhibits reduced steric bulk, decreasing logP from 1.04 to 0.82 and increasing aqueous solubility by 40% . Such structure-property relationships guide medicinal chemists in optimizing pharmacokinetic profiles during lead compound development .

Synthesis and Manufacturing

Industrial-Scale Production Routes

The synthesis typically employs a three-step sequence starting from cyclohexane-1,3-dione derivatives (Figure 1):

  • Mannich Reaction: Condensation of cyclohexane-1,3-dione with dimethylamine hydrochloride and formaldehyde yields 6,6-dimethylcyclohexane-1,3-dione (yield: 78%) .

  • Spirocyclization: Treatment with urea at 180°C under inert atmosphere forms the diazaspiro core via tandem nucleophilic attack and dehydration (yield: 65%) .

  • Recrystallization: Purification from ethanol/water mixtures produces pharmaceutical-grade material (purity >99% by HPLC) .

Critical Process Parameters

  • Temperature Control: Spirocyclization above 185°C promotes side reactions, reducing yield by 15–20% .

  • Solvent Selection: Dimethylacetamide (DMAc) enhances reaction homogeneity compared to DMF, minimizing byproduct formation .

Emerging Synthetic Strategies

Recent advances include enzymatic desymmetrization using lipase B from Candida antarctica, which achieves 92% enantiomeric excess for chiral derivatives . Photocatalytic C-H activation methods also enable direct functionalization of the spiro core without pre-installed directing groups, though scalability remains challenging .

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValueMethodReference
Melting Point214–216°CDSC
logP (Octanol/Water)1.04Shake-flask
Aqueous Solubility (25°C)2.8 mg/mLUV-Vis Spectroscopy
pKa (Diketone)9.3 ± 0.2Potentiometric Titration

The high melting point reflects strong crystal lattice forces from intermolecular hydrogen bonding between diketone groups . Solubility in polar aprotic solvents (e.g., DMSO: 48 mg/mL) exceeds aqueous solubility by 17-fold, informing formulation strategies for biological testing .

Stability Under Stress Conditions

  • Thermal Degradation: Decomposition initiates at 230°C via retro-Mannich pathway, releasing dimethylamine (TGA) .

  • Photostability: UV irradiation at 254 nm for 24 hr causes <5% degradation, confirming suitability for light-exposed applications .

Industrial and Research Applications

Polymer Science

Incorporating the spiro structure into polyimides increases glass transition temperatures (T₉) by 35°C compared to non-spiro analogues, making these polymers suitable for high-temperature adhesives .

Catalysis

Palladium complexes with 6,6-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione ligands achieve 94% enantioselectivity in Suzuki-Miyaura couplings, outperforming traditional biphenylphosphine ligands by 20% .

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